Ethyl 3-(3-aminocyclobutyl)propanoate
Description
Ethyl 3-(3-aminocyclobutyl)propanoate is a cyclobutane-containing ester derivative characterized by a strained four-membered cyclobutyl ring substituted with an amino group at the 3-position and an ethyl ester moiety. Cyclobutane rings, due to their angle strain, often impart unique reactivity and conformational rigidity, making them valuable in drug design . The compound’s amino and ester functional groups further enhance its versatility as a synthetic intermediate for bioactive molecules, such as VLA-4 antagonists (as seen in structurally related squaramide surrogates) .
Properties
IUPAC Name |
ethyl 3-(3-aminocyclobutyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-7-5-8(10)6-7/h7-8H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKIJUKKWQWXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-aminocyclobutyl)propanoate typically involves the reaction of 3-aminocyclobutanecarboxylic acid with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as trifluoromethanesulfonic acid, and an organic solvent like anhydrous ethanol. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours under nitrogen protection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and aims to optimize yield and purity while minimizing production costs. The reaction conditions are carefully controlled to ensure high productivity and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-aminocyclobutyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or substituted amines.
Scientific Research Applications
Ethyl 3-(3-aminocyclobutyl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-(3-aminocyclobutyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Application Differences
- Medicinal chemistry: Amino-cyclobutyl derivatives (e.g., this compound) are prioritized for their conformational rigidity, enhancing target binding in VLA-4 antagonists . Fluorinated analogs (e.g., difluoro-substituted) may improve metabolic stability .
- Agrochemicals: Ethyl 3-(isopropylamino)propanoate’s role in Benfuracarb synthesis underscores its insecticidal activity, driven by the isopropylamino group’s nucleophilic reactivity .
- Flavor industry: Ethyl 3-(methylthio)propanoate contributes to pineapple aroma, with concentrations 10x higher in pulp than in the core .
- Material science: Ethyl 3-(2-furyl)propanoate serves as an electron-deficient diene in Diels-Alder reactions, enabling polymer and small-molecule synthesis .
Stability and Reactivity Trends
- Cyclobutane ring strain: The 3-aminocyclobutyl group increases reactivity compared to non-strained analogs (e.g., ethyl hexanoate), facilitating ring-opening reactions or functionalization .
- Fluorine substituents : Difluoro- and trifluoro- derivatives (e.g., –15) exhibit enhanced thermal and oxidative stability due to strong C-F bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
